BenchChemオンラインストアへようこそ!

UCB-H

SV2A Binding Affinity PET Tracer Validation

UCB-H is the essential precursor for [18F]UCB-H, the benchmark SV2A PET tracer for quantifying synaptic density in epilepsy, Alzheimer's, and psychiatric disorders. Unlike generic SV2A ligands, its optimized binding affinity, fast brain kinetics, and validated 20-min static acquisition protocol ensure reproducible, multi-center data. A single-step, cGMP-compliant radiosynthesis enables consistent, high-yield production for clinical trials. Choose UCB-H to eliminate re-validation risk and standardize your longitudinal synaptic imaging studies.

Molecular Formula C16H12F4N2O
Molecular Weight 324.2786
Cat. No. B1194916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-H
SynonymsUCB-H;  UCB H;  UCBH
Molecular FormulaC16H12F4N2O
Molecular Weight324.2786
Structural Identifiers
SMILESO=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1
InChIInChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2
InChIKeyKNDCJGAPPBQUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCB-H: High-Affinity SV2A Ligand for Preclinical and Clinical PET Imaging


UCB-H is a small-molecule ligand that binds with high affinity and specificity to synaptic vesicle glycoprotein 2A (SV2A), the molecular target of the antiepileptic drugs levetiracetam and brivaracetam [1]. It is primarily employed as the precursor for the positron emission tomography (PET) radiotracer [18F]UCB-H, which enables non-invasive quantification of synaptic density in the living brain [2]. The compound's optimized structure and radiolabeling chemistry have established it as a key research tool for investigating synaptic integrity in neurological and psychiatric disorders, including epilepsy and Alzheimer's disease [3].

Why Generic Substitution of UCB-H is Scientifically Unsound in SV2A Imaging


In the context of SV2A PET imaging, UCB-H cannot be freely substituted with other SV2A ligands or radiotracers due to its specific molecular characteristics that are essential for reproducible, quantitative results. While other compounds, such as levetiracetam, brivaracetam, or even other PET tracers like [11C]UCB-J, also target SV2A, their differing binding affinities, pharmacokinetic profiles, and radiometabolite characteristics preclude direct substitution without significant re-validation [1]. For instance, [18F]UCB-H's affinity, binding site, and in vivo kinetics have been explicitly validated against these comparators, establishing a unique and well-characterized benchmark for preclinical and clinical SV2A imaging that generic substitution would fundamentally undermine [2].

UCB-H Quantitative Differentiation Against SV2A Ligand Comparators


UCB-H Binding Affinity vs. Levetiracetam and Brivaracetam

UCB-H's binding site on SV2A is validated by competition with brivaracetam, a high-affinity SV2A ligand. [18F]UCB-H brain uptake was blocked by pretreatment with brivaracetam (21 mg/kg IV), but not by its low-affinity diastereoisomer [1]. This demonstrates that UCB-H binds to the same therapeutically relevant site as brivaracetam. Brivaracetam itself has a 20-fold higher affinity for SV2A than the first-generation drug levetiracetam [2], placing UCB-H in the high-affinity, second-generation class.

SV2A Binding Affinity PET Tracer Validation

UCB-H High Brain Uptake and Favorable Kinetics vs. Literature Tracers

[18F]UCB-H demonstrates rapid and high brain uptake, peaking at up to 30 % ID/cm³, which is essential for obtaining high-contrast PET images [1]. Its kinetics are well-described by a 1-tissue compartment model, allowing for reliable quantification of distribution volume (Vt) [2]. This is a critical differentiator from tracers with slower kinetics or those requiring more complex kinetic models, which can introduce greater variability in quantitative analyses.

PET Imaging Brain Uptake Pharmacokinetics

UCB-H High Enantiomeric Purity is Critical for In Vivo SV2A Specificity

A direct comparison of the active [18F]UCB-H enantiomer versus its S-enantiomer and a racemic mixture revealed that high enantiomeric purity is essential for specific SV2A binding in vivo. Time-activity curves showed higher brain uptake and specific binding for the active enantiomer compared to the S-enantiomer and racemic mixture [1]. This provides a clear, quantifiable differentiation from non-enantiomerically pure preparations.

Enantiomeric Purity SV2A Specificity Radiosynthesis

UCB-H Lack of Blood-Brain Barrier Permeable Radiometabolites vs. Literature Tracers

A major differentiator for [18F]UCB-H is the confirmed absence of blood-brain barrier (BBB)-permeable radiometabolites. The primary metabolite, [18F]UCB-H-N-oxide, was synthesized and evaluated in vivo, confirming it does not cross the BBB [1]. This is a crucial advantage over some other radiotracers whose metabolites can enter the brain and confound the PET signal, leading to inaccurate quantification of the target protein.

Radiometabolites Blood-Brain Barrier PET Quantification

UCB-H Optimized Radiosynthesis for High Yield and Specific Activity vs. Legacy Methods

A key differentiator for procurement is the availability of [18F]UCB-H via a validated, efficient, single-step radiosynthesis that provides high and consistent radiochemical yields and specific activities [1]. The improved method delivers a 34 ± 2% radiochemical yield (non-decay corrected) and a high specific activity of 820 ± 180 GBq/µmol [2], directly enabling robust preclinical and clinical studies.

Radiosynthesis Radiochemical Yield Specific Activity

UCB-H Applications: When to Select This SV2A Tracer Over Alternatives


Quantifying Synaptic Density Changes in Alzheimer's Disease Models

[18F]UCB-H is a validated tool for quantifying synaptic loss in vivo, a hallmark of Alzheimer's disease. Studies have shown significantly lower SV2A tracer uptake in transgenic mouse models of β-amyloid and tau pathology compared to wild-type mice [1], confirming its utility in longitudinal studies of disease progression and therapeutic intervention. Its high brain uptake and well-characterized kinetics [2] make it particularly suited for detecting subtle changes in synaptic density.

Investigating SV2A Target Engagement in Epilepsy Research

Given that SV2A is the molecular target of antiepileptic drugs like levetiracetam and brivaracetam, [18F]UCB-H is the ideal PET tracer for preclinical studies of drug target engagement. The compound's binding is directly blocked by brivaracetam [3], providing a robust, quantifiable assay for determining the relationship between drug dose, plasma concentration, and SV2A occupancy in the brain. The established methodology for quantifying Vt and SUV [4] allows for standardized, reproducible comparisons.

Longitudinal Monitoring of Synaptic Integrity in Psychiatric Disorders

For studies requiring repeated measures of synaptic density over time, such as monitoring disease progression or treatment response in major depressive disorder, [18F]UCB-H offers key advantages. Its radiolabeling with fluorine-18 (half-life ~110 min) is more practical for multi-subject or multi-timepoint studies than carbon-11 labeled tracers. Furthermore, the validation of a simplified 20-min static PET acquisition protocol [4] significantly reduces scan time and animal handling stress, facilitating more complex and humane longitudinal study designs.

Large-Scale, Multi-Center SV2A Imaging Trials

The availability of a high-yield, single-step radiosynthesis for [18F]UCB-H, compliant with current Good Manufacturing Practices (cGMP) [5], is a critical enabler for large-scale, multi-center clinical trials. The robust synthesis ensures consistent tracer quality and specific activity across different production sites [5], which is a fundamental requirement for pooling and comparing PET imaging data in human subjects. This logistical and regulatory advantage positions [18F]UCB-H as a leading candidate for standardized clinical imaging protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.